molecular formula C18H17ClN4O2S B2406566 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1226427-20-8

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2406566
CAS RN: 1226427-20-8
M. Wt: 388.87
InChI Key: UFRYYFRTEDRHLF-UHFFFAOYSA-N
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Description

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Antimicrobial and Antifungal Activities

One key area of research has been the exploration of the antimicrobial and antifungal activities of pyridine derivatives. Studies have shown that various synthesized compounds within this class exhibit considerable antibacterial and antifungal effects. For instance, the synthesis and microbial studies of new pyridine derivatives have led to compounds with variable and modest activity against investigated strains of bacteria and fungi (Patel & Agravat, 2007; Patel, Agravat, & Shaikh, 2011). These findings indicate the potential for developing new antimicrobial agents based on these chemical structures.

Anticancer Activities

Research into the anticancer activities of pyridine and thiazole derivatives has yielded promising results. Novel compounds bearing the imidazo[2,1-b]thiazole scaffold, designed and synthesized based on virtual screening hits, have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Some derivatives showed significant inhibitory effects, suggesting their potential as cancer therapeutics (Ding et al., 2012).

Synthesis and Chemical Analysis

The chemical synthesis and analysis of these compounds involve complex reactions and structural elucidation through spectral data. For example, the synthesis of new pyridine derivatives through condensation reactions and the establishment of their structures based on chemical analysis and spectral data provide a foundation for further exploration of their biological activities (Patel & Agravat, 2009).

properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-25-15-5-3-2-4-12(15)9-21-17(24)8-14-11-26-18(22-14)23-16-7-6-13(19)10-20-16/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRYYFRTEDRHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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